Fluotrimazol
Overview
Description
Fluotrimazol is a wide-spectrum antifungal drug . It is an imidazole derivative and its antifungal activity has been demonstrated in in vivo and in vitro studies to be comparable to that of clotrimazole and higher than bifonazole .
Molecular Structure Analysis
Fluotrimazol has a molecular formula of C22H16F3N3 and a molecular weight of 379.38 . The molecule contains a total of 47 bonds, including 31 non-H bonds, 23 multiple bonds, 4 rotatable bonds, 23 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 Triazole .Physical And Chemical Properties Analysis
Fluotrimazol is a solid substance that should be stored at room temperature . Its physical state, solubility, and other physicochemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Therapeutic Drug Monitoring
Application: Fluotrimazole is used in therapeutic drug monitoring to ensure therapeutic efficacy and prevent toxicity, especially in antifungal agents with narrow therapeutic indexes .
Antifungal Efficacy
Application: The compound is a key player in combination therapy strategies to overcome drug resistance and restore antifungal efficacy against drug-resistant strains .
Quantitative Analysis in Plasma
Application: Fluotrimazole is quantitatively analyzed in human plasma to investigate its concentration and therapeutic levels .
Invasive Fungal Infections Treatment
Application: It serves as a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 alpha-demethylation, widely administered for treating invasive, life-threatening fungal infections .
Prophylaxis in Immunocompromised Patients
Application: Fluotrimazole is used for prophylaxis of fungal infections in patients with compromised immune systems, such as those with transplanted organs, hematological malignancy, or HIV .
Clinical Test Development
Application: The compound is integral in developing clinical tests for antifungal agents, enhancing the efficiency and turnaround time of therapeutic drug monitoring .
Mechanism of Action
Target of Action
Fluotrimazole, also known as Fluotrimazol, is a wide-spectrum antifungal drug . Its primary target is the enzyme lanosterol 14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Fluotrimazole interacts with its target, lanosterol 14 α-demethylase, by inhibiting its activity . This inhibition interferes with the synthesis of ergosterol . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Therefore, its depletion leads to alterations in the cell membrane, disrupting its function .
Biochemical Pathways
The primary biochemical pathway affected by Fluotrimazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14 α-demethylase, Fluotrimazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its structure and function .
Pharmacokinetics
The pharmacokinetics of Fluotrimazole have been studied in animals . It was found that only 10% of the administered dose reaches the systemic circulation after metabolism . Most of the substance was detected in the feces, with less than 1% excreted in the urine . These findings suggest that Fluotrimazole is primarily metabolized and excreted, limiting its bioavailability .
Result of Action
The inhibition of ergosterol synthesis by Fluotrimazole leads to significant changes in the fungal cell membrane . The lack of ergosterol disrupts the membrane’s structure and function, leading to the death of the fungal cells . This antifungal activity has been demonstrated in both in vivo and in vitro studies .
Safety and Hazards
Future Directions
While specific future directions for Fluotrimazol are not mentioned in the search results, the field of antifungal drugs is an active area of research. Future studies may focus on improving the efficacy and safety of these drugs, exploring new mechanisms of action, and developing strategies to overcome resistance .
properties
IUPAC Name |
1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQMMSGERCRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185182 | |
Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluotrimazole | |
CAS RN |
31251-03-3 | |
Record name | Fluotrimazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31251-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluotrimazole [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluotrimazol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOTRIMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUP22XKV3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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